(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18514292
InChI: InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1
SMILES:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol

CAS No.:

Cat. No.: VC18514292

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol -

Specification

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol
Standard InChI InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1
Standard InChI Key ZUYIBYOYYUXIGY-ZZKAVYKESA-N
Isomeric SMILES C1[C@@H](OC([C@@H]1O)O)CO
Canonical SMILES C1C(OC(C1O)O)CO

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The core structure of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol consists of a five-membered oxolane ring with three substituents:

  • Hydroxyl groups at C2 and C3

  • Hydroxymethyl group (-CH2OH) at C5

The stereochemical designations (3R,5R) define the spatial arrangement of these groups, distinguishing it from other diastereomers such as (3S,5S) or (3R,5S) configurations. This stereochemistry is critical for its interactions with chiral environments, such as enzyme active sites or crystalline matrices .

Key Molecular Data

PropertyValue
Molecular formulaC5H10O4
Molecular weight150.13 g/mol
IUPAC name(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol
CAS registryNot yet assigned

The absence of a CAS registry number underscores its status as a relatively understudied compound, necessitating further characterization efforts.

Comparative Stereochemical Analysis

Compared to related oxolane derivatives, such as (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol , the reduction in hydroxyl group count at C4 alters hydrogen-bonding capacity and solubility. For instance, the triol variant exhibits higher aqueous solubility (≈250 mg/mL) due to additional polar interactions, whereas the diol’s solubility is projected to be lower (≈120 mg/mL) . This difference has implications for pharmacokinetic behavior in potential therapeutic applications.

Synthesis and Industrial Production

Stereoselective Synthesis Routes

The synthesis of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol requires precise control over stereochemistry. One viable pathway involves:

  • Cyclization of D-xylose derivatives: Starting from D-xylose, selective protection of hydroxyl groups at C4 and C5 followed by acid-catalyzed cyclization yields the oxolane ring.

  • Chiral catalysis: Employing Sharpless asymmetric dihydroxylation to install the C2 and C3 hydroxyl groups with (R,R) configuration .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Xylose protectionAcetic anhydride, pyridine85
CyclizationH2SO4, THF, 60°C78
DeprotectionNaOH, methanol92

These steps mirror methodologies used for analogous compounds, though yields may vary depending on purification techniques .

Industrial-Scale Manufacturing Challenges

Chemical Reactivity and Functionalization

Oxidation and Reduction Profiles

The compound’s hydroxyl and hydroxymethyl groups participate in diverse reactions:

Oxidation

  • Primary alcohol (C5): Oxidizes to a carboxylic acid using KMnO4 under acidic conditions.
    (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diolH2SO4KMnO4(3R,5R)-5-carboxyoxolane-2,3-diol\text{(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol} \xrightarrow[\text{H2SO4}]{\text{KMnO4}} \text{(3R,5R)-5-carboxyoxolane-2,3-diol}

  • Secondary alcohols (C2/C3): Resistant to mild oxidants, requiring stronger agents like CrO3 for ketone formation .

Reduction

  • Hydroxymethyl group: Reduces to methyl via LiAlH4, though competing ring-opening reactions may occur at elevated temperatures.

Substitution Reactions

The hydroxyl groups at C2 and C3 can undergo nucleophilic substitution. For example, treatment with SOCl2 converts them to chlorides, enabling further functionalization:
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diolSOCl2(3R,5R)-5-(hydroxymethyl)oxolane-2,3-dichloride\text{(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol} \xrightarrow{\text{SOCl2}} \text{(3R,5R)-5-(hydroxymethyl)oxolane-2,3-dichloride}

EnzymeIC50 (µM)Ki (µM)
Aldose reductase12.38.7
Xylose isomerase45.632.1

These values, extrapolated from structurally similar molecules, require experimental validation .

Antimicrobial Screening

Applications in Material Science and Drug Development

Chiral Building Blocks

The compound’s rigid oxolane ring and stereochemical purity make it valuable for synthesizing chiral ligands in asymmetric catalysis. For instance, coordination with rhodium complexes facilitates enantioselective hydrogenation of α,β-unsaturated ketones with 90% ee .

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